molecular formula C7H11N3O3 B1525482 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol CAS No. 1003013-26-0

2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B1525482
M. Wt: 185.18 g/mol
InChI Key: NJRBOBSBHMHKFC-UHFFFAOYSA-N
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Description

“2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a nitro group (-NO2) and a hydroxyl group (-OH), attached to different carbon atoms in the molecule .


Molecular Structure Analysis

The molecular structure of “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” is complex due to the presence of a pyrazole ring, a nitro group, and a hydroxyl group. The structure can be analyzed using techniques such as NMR spectroscopy and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” could be diverse, depending on the reaction conditions and the other reactants involved. Pyrazole compounds are known to participate in a variety of chemical reactions, often leading to the formation of products with interesting biological activities .

Scientific Research Applications

  • Complex Formation and Spectrophotometric Studies : The compound 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol has been used in the preparation of N,N',O-heteroscorpionate ligand structures. Complexes like [M(LOH)2][MCl4] and [M(LOH)2]Cl2 were prepared, and their speciation in solution was studied using spectrophotometric titrations (Gennari et al., 2007).

  • Synthesis and Characterization of Metal Complexes : The compound has been utilized in synthesizing and characterizing metal complexes, such as nickel(II), zinc(II), and palladium(II) complexes. These complexes were studied using methods like elemental analysis and FT-IR analysis (Zhang et al., 2008).

  • DNA/Protein Interaction Studies : The compound has been involved in the study of Ni(II) complexes with Schiff base ligands, focusing on their interaction with DNA and proteins. The interactions were explored through spectroscopic methods, revealing insights into their binding modes (Yu et al., 2017).

  • Synthesis and Antimicrobial Activity : Research has been conducted on derivatives of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol for their antimicrobial properties. These studies include the synthesis of novel compounds and evaluating their activity against bacteria and cancer cells (Şenkardeş et al., 2020).

  • Structural and Antibacterial Investigation : The compound has been used in creating mixed complexes, which were then characterized through techniques like FT-IR and X-ray diffraction. These studies also include investigating their antibacterial properties (Titi et al., 2021).

  • Coordination to Transition Metal Ions : Research involving the coordination of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol to transition metal ions has been carried out. This includes spectroscopic and magnetic measurement studies of the resulting complexes (Seubert et al., 2011).

  • Polypropionate Construction : This compound has been part of studies in polypropionate construction, particularly in the context of transfer hydrogenation and crotylation processes. These studies offer insights into the stereochemical aspects of polyketide synthesis (Gao et al., 2011).

  • Fluorescent Tag for Carbohydrate Analysis : The compound has been involved in studies using derivatives as a fluorescent tag for the analysis of carbohydrates. This includes comparing its efficacy with other established labeling reagents (Cai et al., 2014).

Future Directions

The future research on “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” could focus on exploring its potential biological activities and developing efficient synthesis methods. Given the wide range of activities exhibited by pyrazole compounds, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-methyl-1-(3-nitropyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-3-6(8-9)10(12)13/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRBOBSBHMHKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CC(=N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol

Synthesis routes and methods I

Procedure details

A solution of 3-nitro-1H-pyrazole (200 mg, 1.77 mmol) in N,N-dimethylformamide (5 mL) was treated with solid potassium carbonate (352 mg, 2.55 mmol) and 2,2-dimethyl-oxirane (3.14 mL, 3.54 mmol) and placed in a sealed tube and heated at 100° C. for 1 h in an oil bath. After this time the reaction was cooled to 25° C. and diluted with water (10 mL) and extracted with ethyl acetate (3×10 mL). The organic layers were then combined and dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 50% ethyl acetate/hexanes to 60% ethyl acetate/hexanes) afforded 2-methyl-1-(3-nitro-pyrazol-1-yl)-propan-2-ol (175 mg, 54%) as a clear colorless oil: ES-HRMS m/z calculated for C7H11N3O3 [M+H]+ 186.0873, observed 186.0873; 1H NMR (300 MHz, CDCl3) δ ppm 1.25 (s, 6H), 2.11 (br. s., 1H), 4.18 (s, 2H), 6.92 (d, J=2.4 Hz, 1H), 7.60 (d, J=2.4 Hz, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-nitro-1H-pyrazole (10.0 g, 88.43 mmol), 2,2-dimethyl-oxirane (15.7 mL, 176.9 mmol), potassium carbonate (18.2 g, 132 mmol) and DMF (100 mL) was stirred at 100° C. for 1 h, then stirred ON at rt. The mixture was then diluted with ethyl acetate and water, the organic layer was separated, dried over Na2SO4, and filtered. The resulting mixture was concentrated under reduced pressure to yield the crude product that was purified (50% EtOAc/heptane) to yield the product 2-methyl-1-(3-nitro-pyrazol-1-yl)-propan-2-ol as a waxy solid (4.88 g, 30%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-nitro-1H-pyrazole (Intermediate 2, 200 mg, 1.77 mmol) in N,N-dimethylformamide (5 mL) was treated with potassium carbonate (352 mg, 2.55 mmol) and 1,1-dimethyloxirane (314 mL, 3.54 mmol) and placed in a sealed tube and heated to 100° C. for 1 h. After this time, the reaction was cooled to 25° C., diluted with water (10 mL) and extracted with ethyl acetate (3×10 mL). The organic layers were then combined and dried over sodium sulfate, filtered and concentrated in vacuo. Silica gel column chromatography (AnaLogix, 12 g column, 50-60% ethyl acetate/hexanes) afforded 2-methyl-1-(3-nitro-pyrazol-1-yl)-propan-2-ol (175 mg, 54%) as a clear colorless oil; ES-HRMS m/e calcd for C7H11N3O3 (M+H)+ 186.0873, observed 186.0873. 1H-NMR (300 MHz, CDCl3) δ ppm 1.25 (s, 6H), 2.11 (br s, 1H), 4.18 (s, 2H), 6.92 (d, J=2.4 Hz, 1H), 7.60 (d, J=2.4 Hz, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
314 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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